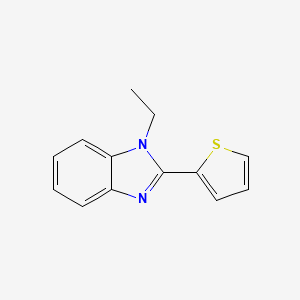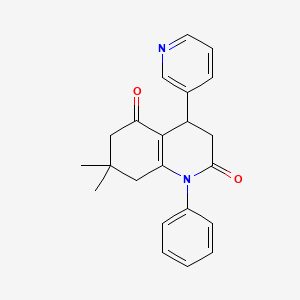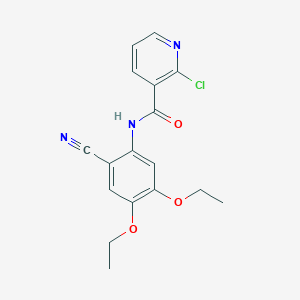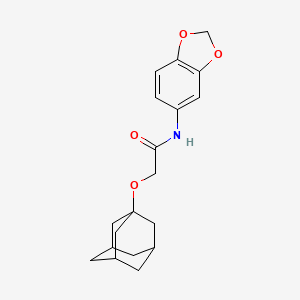![molecular formula C17H10ClN3OS2 B11494502 5-(2-chlorophenyl)-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11494502.png)
5-(2-chlorophenyl)-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused with a pyrimidine ring, which is further substituted with a chlorophenyl group, a hydroxy group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multiple steps. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde to form a thiazole intermediate. This intermediate is then reacted with a chlorophenyl-substituted pyrimidine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The thione group can be reduced to a thiol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Potential use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents.
Thiazolo[4,5-b]pyridines: Another class of compounds with a fused thiazole and pyridine ring system.
Uniqueness
5-(2-chlorophenyl)-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, hydroxy group, and phenyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H10ClN3OS2 |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C17H10ClN3OS2/c18-12-9-5-4-8-11(12)14-19-15-13(16(22)20-14)24-17(23)21(15)10-6-2-1-3-7-10/h1-9H,(H,19,20,22) |
InChI Key |
OOLVEVCOXUJXKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)C4=CC=CC=C4Cl)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-ylisonicotinohydrazide](/img/structure/B11494419.png)
![N-[2-(phenylacetyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B11494434.png)
![2H-Naphtho[2,3-b]pyran-2,5,10-trione, 3,4-dihydro-4-[4-(2-propenyloxy)phenyl]-](/img/structure/B11494438.png)
![3,5-bis(4-ethoxyphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11494452.png)
![4-[5-(Ethylsulfanyl)-2-methylfuran-3-yl]-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11494457.png)
![N-[2-(2-{[4-(1-adamantylcarbonyl)piperazin-1-yl]sulfonyl}-4,5-dimethoxyphenyl)ethyl]methanesulfonamide](/img/structure/B11494459.png)
![N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B11494462.png)
![5-(4-chlorophenyl)-7-(4-ethylphenyl)-6-(3-pyridyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11494464.png)

![1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11494479.png)


![{[6-Amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11494485.png)

